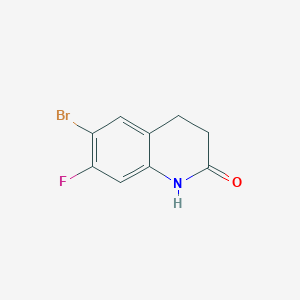

6-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one

説明

6-Bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one (CAS: 1156389-00-2) is a halogenated dihydroquinolinone derivative. Its structure features a bicyclic core with bromine and fluorine substituents at positions 6 and 7, respectively (Figure 1). This compound is primarily used in pharmaceutical research, particularly in the development of central nervous system (CNS) agents and enzyme inhibitors.

特性

IUPAC Name |

6-bromo-7-fluoro-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrFNO/c10-6-3-5-1-2-9(13)12-8(5)4-7(6)11/h3-4H,1-2H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHBQAFBBDSHWLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=CC(=C(C=C21)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20656068 | |

| Record name | 6-Bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20656068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1156389-00-2 | |

| Record name | 6-Bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20656068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route is as follows:

Starting Material: The synthesis begins with the preparation of 6-bromo-7-fluoroquinoline.

Reduction: The quinoline is then subjected to reduction conditions to form 6-bromo-7-fluoro-3,4-dihydroquinoline.

Oxidation: The final step involves the oxidation of the dihydroquinoline to introduce the ketone group at the 2nd position, yielding this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

6-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one: can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The compound can be further oxidized or reduced to modify the quinolinone ring or the substituents.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to facilitate nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed for oxidation reactions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom with an amine group would yield a 6-amino-7-fluoro-3,4-dihydroquinolin-2(1H)-one derivative.

科学的研究の応用

Chemistry

6-Bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one serves as a valuable building block in synthetic organic chemistry. It can be utilized to create more complex heterocyclic compounds through various chemical reactions, including:

- Substitution Reactions : The bromine and fluorine atoms can be replaced with other functional groups.

- Cyclization Reactions : It can participate in cyclization to form new compounds.

- Oxidation and Reduction : The compound can undergo redox reactions to modify its structure.

Biology

This compound is being studied for its potential biological activities , particularly in the following areas:

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) against Staphylococcus aureus was found to be comparable to established antibiotics like chloramphenicol .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 50 | Staphylococcus aureus |

| Standard Drug | 50 | Staphylococcus aureus |

The mechanism of action involves the inhibition of DNA gyrase, crucial for bacterial DNA replication.

- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines, such as MCF-7, by affecting cell cycle progression .

Medicine

In medicinal chemistry, this compound is being investigated as a lead compound for developing new pharmaceuticals targeting specific diseases. Its potential applications include:

- Antiviral Agents : The compound's structure may allow it to interact with viral enzymes or receptors.

- Antimalarial Activity : Some studies have indicated that quinolone derivatives possess antimalarial properties .

Industry

This compound can also find applications in various industrial sectors:

- Dyes and Pigments : Its unique chemical structure allows it to be used in synthesizing dyes.

- Specialty Chemicals : The compound's reactivity makes it suitable for producing specialty chemicals used in different applications.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several quinolone derivatives, including this compound. Results demonstrated comparable efficacy to traditional antibiotics against multiple bacterial strains, highlighting its potential as a new therapeutic agent.

Case Study 2: Anticancer Activity

Research involving cell cycle analysis on MCF-7 cancer cells showed that treatment with this compound resulted in a significant reduction in cells progressing through the S phase compared to control groups. This suggests a potential role in cancer treatment strategies aimed at inducing cell cycle arrest .

作用機序

The mechanism of action of 6-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity for these targets, leading to desired biological effects. The exact pathways involved would vary based on the specific biological context and the nature of the target.

類似化合物との比較

Key Observations :

- Halogen Position Matters: The 8-fluoro substituent in Compound 31 reduces nNOS inhibition potency compared to unsubstituted analogs, likely due to steric hindrance of the side chain . In contrast, the 7-fluoro substituent in the target compound may offer improved binding in specific targets due to altered electronic effects.

- Side-Chain Flexibility: Pyrrolidine-terminated compounds (e.g., Compound 29) exhibit superior nNOS inhibition and isoform selectivity compared to dimethylamino or diethylamino analogs .

- Functional Group Impact: Triazole- or oxadiazole-containing derivatives (e.g., 3g, 10a–m) demonstrate diverse bioactivities, including antidepressant and antimicrobial effects, though their mechanisms differ from halogenated dihydroquinolinones .

Key Observations :

- Halogenation Challenges : Bromine and fluorine introduction often require specialized conditions (e.g., radical cyclization or palladium-catalyzed reactions) to avoid side reactions .

- Yield Variability : Coupling reactions (e.g., thiophene-2-carboximidamide formation) yield 43–73%, influenced by steric bulk and electronic effects of substituents .

生物活性

6-Bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the synthesis, biological activity, and relevant case studies related to this compound, highlighting its significance in medicinal chemistry.

- Molecular Formula : C9H7BrFNO

- Molecular Weight : 244.06 g/mol

- CAS Number : 1156389-00-2

The compound features a quinolinone structure, which is known for various biological activities including antimicrobial and anti-cancer properties.

Antimicrobial Activity

Research has indicated that derivatives of quinolinones, including this compound, exhibit significant antimicrobial properties. A study evaluated the compound's activity against several bacterial strains, revealing notable effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 50 | Staphylococcus aureus |

| Standard Drug (Chloramphenicol) | 50 | Staphylococcus aureus |

The minimum inhibitory concentration (MIC) values suggest that this compound has comparable efficacy to established antibiotics, indicating its potential as a lead compound for further development.

The mechanism by which this compound exerts its antibacterial effects is believed to involve the inhibition of DNA gyrase, an enzyme crucial for bacterial DNA replication. Molecular docking studies have confirmed binding interactions within the active site of DNA gyrase, supporting its role as an antibacterial agent.

Study on Antileishmanial Activity

A pilot study investigated the antileishmanial activity of various derivatives of quinolinones. The results indicated that compounds similar to this compound exhibited moderate to strong activity against Leishmania donovani, the causative agent of leishmaniasis. The study emphasized the importance of structural modifications in enhancing biological activity.

Dopamine Receptor Modulation

Another area of research focused on the potential modulation of dopamine receptors by derivatives of 3,4-dihydroquinolin-2(1H)-one. In vitro evaluations showed that certain derivatives demonstrated affinity for D2 dopamine receptors, suggesting possible applications in treating neurological disorders.

Synthesis

The synthesis of this compound can be achieved through various methods. One effective route involves the reaction of 7-fluoro-3,4-dihydroquinolin-2(1H)-one with N-bromosuccinimide in DMF at controlled temperatures. The yield is reported to be approximately 92%, demonstrating efficient synthetic accessibility.

Q & A

Basic Research Questions

Q. What are the core synthetic methodologies for 6-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one?

- Answer : The synthesis typically involves alkylation, nitro reduction, and coupling reactions. For example:

- Alkylation : Reacting intermediates like 7 or 8 with chloroalkylamine salts (e.g., 9–13) in DMF/K₂CO₃ yields nitro-substituted precursors (e.g., 14–19) .

- Nitro Reduction : Catalytic hydrogenation (Pd/C or Raney Ni) or hydrazine hydrate reduces nitro groups to anilines (e.g., 20–25) .

- Coupling : Anilines react with thiophene-2-carbimidothioate hydroiodide to form amidine derivatives (e.g., 26–31) .

Q. How is the compound characterized structurally?

- Answer :

- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., δ 8.13 ppm for aromatic protons in brominated analogs) .

- Mass Spectrometry (MS) : ESI or EI-MS validates molecular weight (e.g., MH⁺ at m/z 282 for nitro intermediates) .

- X-ray Crystallography : Used for resolving enantiomers (e.g., chiral column chromatography for (S)-35) .

Q. What functional groups define its reactivity?

- Core Features :

- Ketone (C=O) : Participates in nucleophilic additions and reductions (e.g., LiAlH₄ reduces ketones to alcohols) .

- Bromo/Fluoro Substituents : Direct electrophilic substitution (e.g., bromination via NBS in DMF) .

- Dihydroquinoline Scaffold : Stabilizes planar conformations critical for enzyme binding .

Advanced Research Questions

Q. How do structural modifications impact neuronal nitric oxide synthase (nNOS) inhibition?

- Answer :

- Side Chain Length : 2-carbon linkers (e.g., pyrrolidine in compound 29) enhance nNOS potency (IC₅₀ = 160 nM) vs. 3-carbon analogs (IC₅₀ = 1.22 μM) .

- Substituent Effects :

- 8-Fluoro : Reduces flexibility, lowering potency (3.36 μM vs. 0.58 μM for unsubstituted analogs) .

- 6-Bromo : Enhances binding via hydrophobic interactions in nNOS active sites .

- Data Table :

| Compound | Side Chain | IC₅₀ (nNOS) | Selectivity (nNOS/eNOS) |

|---|---|---|---|

| 29 | Pyrrolidine | 160 nM | 180-fold |

| 42 | Piperidine | 1.22 μM | 7-fold |

| 31 | 8-Fluoro | 3.36 μM | 6-fold |

| Source: Adapted from |

Q. How are discrepancies in potency between in vitro and in vivo models resolved?

- Answer :

- Pharmacokinetic Optimization : Introducing cyclic amines (e.g., pyrrolidine) improves blood-brain barrier penetration .

- Metabolic Stability : Fluorine substitution reduces oxidative metabolism, enhancing oral bioavailability (e.g., compound (S)-35 at 30 mg/kg) .

- Pain Model Validation :

- Thermal Hyperalgesia : % Activity = 100 × [(Post-Threshold – Baseline)/(15 g – Baseline)] ensures consistency .

- Allodynia Reversal : Oral dosing in rat dural inflammation models confirms efficacy .

Q. What strategies address conflicting SAR and molecular modeling data?

- Answer :

- Flexibility vs. Rigidity : Molecular dynamics simulations show 8-fluoro restricts side chain orientation, necessitating longer linkers .

- Enantiomer-Specific Activity : Chiral separation (e.g., (S)-35) resolves discrepancies in binding affinity .

- Mutagenesis Studies : Validates key nNOS residues (e.g., Trp₆₇₆) interacting with the dihydroquinoline core .

Methodological Considerations

Q. How are enantiomers resolved for pharmacological studies?

- Answer :

- Chiral Chromatography : Uses columns like Chiralpak® IA/IB with hexane:isopropanol mobile phases .

- Stereospecific Synthesis : Optically pure alkylating agents (e.g., (S)-N-Boc-L-homoproline) ensure enantiomeric purity .

Q. What in vitro assays validate target engagement?

- Answer :

- NOS Inhibition Assays : Measures NO production in transfected HEK293 cells using Griess reagent .

- Selectivity Profiling : Compares IC₅₀ against eNOS/i isoforms to avoid off-target effects .

Data Contradiction Analysis

Q. Why do 3-carbon linkers show reduced potency despite increased flexibility?

- Hypothesis : Excessive flexibility disrupts optimal binding geometry in the nNOS active site.

- Validation :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。